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Compound Name: Ac-LEVD-PNA

Cat. No.: B15137132 Get Quote

Technical Support Center: Ac-LEVD-pNA
Caspase-4 Assay
Welcome to the technical support center for the Ac-LEVD-pNA caspase-4 assay. This resource

is designed to assist researchers, scientists, and drug development professionals in optimizing

their experiments and troubleshooting common issues to enhance assay sensitivity and obtain

reliable results.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ac-LEVD-pNA caspase-4 assay?

The Ac-LEVD-pNA caspase-4 assay is a colorimetric method used to detect the activity of

caspase-4.[1][2] The assay utilizes a synthetic peptide substrate, Ac-LEVD-pNA, which

contains the caspase-4 recognition sequence LEVD conjugated to a chromophore, p-

nitroaniline (pNA).[2] In the presence of active caspase-4, the enzyme cleaves the substrate,

releasing free pNA.[1][2] The released pNA produces a yellow color that can be quantified by

measuring the absorbance at 400-405 nm.[1] The amount of pNA released is directly

proportional to the caspase-4 activity in the sample.

Q2: What are the key components of a typical Ac-LEVD-pNA caspase-4 assay kit?

Most commercially available kits include the following core components:
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Cell Lysis Buffer: Used to lyse cells and tissues to release cellular contents, including

caspases.[3]

Reaction Buffer: Provides the optimal pH and ionic strength for caspase-4 activity.[2] It is

often supplied as a 2X concentrate.

Ac-LEVD-pNA Substrate: The chromogenic substrate for caspase-4, typically provided at a

concentration of 2 mM or 4 mM.[1][3]

Dithiothreitol (DTT): A reducing agent added to the reaction buffer to maintain the active state

of the caspase enzyme.[3]

pNA Standard (Optional): Used to generate a standard curve for quantifying the amount of

pNA produced in the reaction.[1][3]

Q3: How should I prepare my samples for the assay?

Proper sample preparation is critical for obtaining accurate results. Here are general guidelines

for cell and tissue lysates:

Cell Lysates:

Induce apoptosis in your cells using the desired treatment. Include an untreated control

group.

For adherent cells, trypsinize and collect the cells. For suspension cells, pellet the cells by

centrifugation.

Wash the cells with ice-cold PBS.

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.[3] The recommended cell density is

typically 1-5 x 10^6 cells per 50 µL of lysis buffer.[3]

Incubate the lysate on ice for 15-20 minutes.[3]

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet

cellular debris.[3]
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Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This supernatant

contains the active caspases and is ready for the assay.

Tissue Lysates:

Dissect and weigh the tissue sample (typically 5-20 mg).

Wash the tissue with ice-cold PBS.

Add ice-cold Cell Lysis Buffer and homogenize the tissue on ice using a Dounce

homogenizer.[3]

Follow steps 5-7 from the cell lysate preparation protocol.

Note: It is recommended to determine the protein concentration of the lysate using a standard

method like the Bradford assay to normalize caspase activity.[3] Avoid using protease inhibitors

in your lysis buffer as they can interfere with caspase activity.[3]
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Issue Possible Cause Recommended Solution

Low or No Signal

Inactive Caspase-4: The

enzyme may have degraded

due to improper storage or

handling.

Ensure samples and reagents

are kept on ice during the

experiment.[4] Store lysates at

-80°C for long-term storage.[3]

Limit freeze-thaw cycles of the

recombinant enzyme.[5]

Insufficient Caspase-4

Concentration: The amount of

active caspase-4 in the sample

is below the detection limit of

the assay.

Increase the amount of cell or

tissue lysate used in the assay.

Pre-concentrate the sample if

necessary.

Sub-optimal Assay Conditions:

Incorrect incubation time,

temperature, or buffer

composition.

Incubate the reaction at 37°C

for 1-2 hours.[1][3] If the signal

is low, the incubation time can

be extended.[3] Ensure the

reaction buffer is prepared

correctly, including the addition

of fresh DTT.[4][6]

Presence of Inhibitors: The

sample may contain

endogenous or experimentally

introduced caspase inhibitors.

Avoid using protease inhibitors

during sample preparation.[3]

If inhibition is suspected,

perform a spike-and-recovery

experiment with a known

amount of active caspase-4.

High Background

Contamination of Reagents:

Reagents may be

contaminated with proteases

or other substances that

cleave the pNA substrate.

Use fresh, high-quality

reagents. Run a "reagent

blank" control containing all

components except the

sample lysate.

Non-specific Protease Activity:

Other proteases in the lysate

may be cleaving the Ac-LEVD-

pNA substrate.

While Ac-LEVD-pNA is

relatively specific for caspase-

4, some cross-reactivity with

other caspases (like caspase-
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5) can occur.[7] Consider using

a more specific substrate or a

caspase-4 specific inhibitor to

confirm the signal is from

caspase-4.

Extended Incubation Time:

Over-incubation can lead to

non-enzymatic hydrolysis of

the substrate.

Optimize the incubation time to

be within the linear range of

the assay.[8]

High Well-to-Well Variability

Pipetting Inaccuracies:

Inconsistent volumes of

reagents or samples added to

the wells.

Use calibrated pipettes and

ensure proper pipetting

technique. Prepare a master

mix of reagents to minimize

pipetting errors.

Air Bubbles in Wells: Bubbles

can interfere with the

absorbance reading.

Be careful to avoid introducing

air bubbles when adding

reagents to the wells.[1][3]

Incomplete Mixing: Reagents

and sample are not uniformly

mixed in the well.

Gently mix the contents of the

wells after adding all

components.

Experimental Protocols
Standard Ac-LEVD-pNA Caspase-4 Activity Assay
This protocol is a general guideline. You may need to optimize it for your specific experimental

conditions.

1. Reagent Preparation:

1X Reaction Buffer: Prepare the required volume of 1X Reaction Buffer by diluting the 2X

stock with deionized water. Add DTT to the 1X Reaction Buffer to the final recommended

concentration just before use. Keep on ice.
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pNA Standard Curve (Optional but Recommended): Prepare a series of pNA standards by

diluting the pNA stock solution in 1X Reaction Buffer. A typical concentration range is 0 µM to

200 µM.[1]

2. Assay Procedure:

To each well of a 96-well plate, add the following reagents in the order listed:

Sample Wells: 50 µL of cell/tissue lysate.

Positive Control (Optional): 50 µL of a sample known to have high caspase-4 activity or

purified active caspase-4.

Negative Control/Blank: 50 µL of Cell Lysis Buffer.

Add 50 µL of 1X Reaction Buffer to each well.

Add 5-10 µL of Ac-LEVD-pNA substrate to each well. The final concentration of the

substrate is typically between 50 µM and 200 µM.

Mix the contents of the wells gently.

Incubate the plate at 37°C for 1-2 hours, protected from light.[1][3]

Measure the absorbance at 405 nm using a microplate reader.[1][3]

3. Data Analysis:

Subtract the absorbance value of the blank from all sample and standard readings.

If a pNA standard curve was used, plot the absorbance values of the standards against their

corresponding concentrations. Determine the concentration of pNA in your samples from the

standard curve.

Caspase-4 activity can be expressed as the fold increase in absorbance compared to the

untreated control or as the amount of pNA produced per unit of time per milligram of protein.

Data Presentation: Assay Parameter Comparison
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Parameter
Kit/Protocol 1 (e.g.,

Abcam ab65659)

Kit/Protocol 2 (e.g.,

Novus Bio NBP2-

54831)

Kit/Protocol 3 (e.g.,

Abbkine KTA3023)

Substrate Ac-LEVD-pNA LEVD-pNA Ac-LEVD-pNA[3]

Substrate Conc.
Not specified, 500 µL

provided
4 mM 4 mM[3]

Reaction Buffer 2X Reaction Buffer I 2X Reaction Buffer 2X Reaction Buffer[3]

DTT Conc. 1 M stock provided 1 M stock provided
100X stock

provided[6]

Incubation Time 1-2 hours 1-2 hours
1-2 hours (can be

extended)[3]

Incubation Temp. 37°C 37°C 37°C[3]

Detection λ 400-405 nm 400 or 405 nm 405 nm[3]
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Caption: Non-canonical inflammasome activation pathway of caspase-4.
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Experimental Workflow for Ac-LEVD-pNA Caspase-4
Assay

Experimental Workflow

Start: Induce Apoptosis in Cells/Prepare Tissue

Sample Preparation (Lysis & Centrifugation)

Protein Quantification (e.g., Bradford Assay)

Assay Setup in 96-well Plate
(Lysate + Reaction Buffer + Substrate)

Incubation (37°C, 1-2 hours)

Measure Absorbance at 405 nm

Data Analysis
(Normalize to protein concentration, compare to control)

End: Determine Caspase-4 Activity
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Caption: General experimental workflow for the Ac-LEVD-pNA caspase-4 assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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